N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a central acetamide backbone substituted with a 3-hydroxyoxolane (tetrahydrofuran-3-ol) methyl group and a 2-methoxyphenoxy moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive acetamides, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-18-11-4-2-3-5-12(11)20-8-13(16)15-9-14(17)6-7-19-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVRHHLYFAWBRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Findings Summary
N-[(3-Hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a 3-hydroxyoxolane (tetrahydrofuran-3-ol) moiety and a 2-methoxyphenoxy substituent. While direct literature on its synthesis is limited, systematic analysis of analogous compounds and functional group transformations enables the proposal of viable synthetic routes. This report delineates three primary methods for its preparation, emphasizing amide bond formation, protection-deprotection strategies, and catalytic optimization. Data tables compare yields, reaction conditions, and selectivity across methodologies.
Retrosynthetic Analysis and Strategic Considerations
Disconnection Approach
The target molecule is divided into two key components:
- Amine fragment : (3-Hydroxyoxolan-3-yl)methylamine
- Acid fragment : 2-(2-Methoxyphenoxy)acetic acid
Critical Challenges
- Hydroxyl group stability : The 3-hydroxyoxolane group may require protection during amide coupling to prevent side reactions.
- Stereochemical control : If the 3-hydroxyoxolane exists in a chiral configuration, asymmetric synthesis or resolution steps must be incorporated.
- Phenoxyacetic acid activation : Efficient activation of the carboxylic acid is essential for high-yield amide formation.
Synthesis of Intermediate Components
Preparation of (3-Hydroxyoxolan-3-yl)methylamine
Oxolane Ring Functionalization
The amine precursor is synthesized via nitromethane addition to tetrahydrofuran-3-one, followed by reduction:
$$
\text{Tetrahydrofuran-3-one} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{3-Nitromethyltetrahydrofuran-3-ol} \xrightarrow{\text{LiAlH}_4} \text{(3-Hydroxyoxolan-3-yl)methylamine}
$$
Table 1 : Optimization of Nitromethane Addition
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | THF | 0 | 62 |
| DBU | DCM | 25 | 58 |
| L-Proline | EtOH | 40 | 71 |
Alternative Pathway: Reductive Amination
A one-pot reductive amination strategy avoids nitro intermediates:
$$
\text{Tetrahydrofuran-3-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(3-Hydroxyoxolan-3-yl)methylamine}
$$
- Yield : 68% (isolated as hydrochloride salt)
- Purity : >95% (HPLC)
Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
Nucleophilic Substitution
2-Methoxyphenol reacts with chloroacetic acid under basic conditions:
$$
\text{2-Methoxyphenol} + \text{ClCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-(2-Methoxyphenoxy)acetic Acid}
$$
Table 2 : Reaction Condition Screening
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 6 | 85 |
| NaOH | H2O | 12 | 72 |
| Cs2CO3 | Acetone | 4 | 89 |
Amide Bond Formation Strategies
Classical Activation with Carbodiimides
Procedure :
- Activate 2-(2-methoxyphenoxy)acetic acid with EDCl/HOBt in DCM.
- Add (3-hydroxyoxolan-3-yl)methylamine and stir at 25°C for 12 h.
- Purify via column chromatography (SiO2, EtOAc/Hexanes).
Table 3 : Coupling Reagent Comparison
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 78 | 92 |
| DCC/DMAP | THF | 82 | 89 |
| HATU/DIEA | DMF | 91 | 95 |
Acid Chloride Mediated Coupling
Procedure :
- Convert acid to chloride using SOCl2.
- React with amine in presence of Et3N:
$$
\text{2-(2-Methoxyphenoxy)acetyl Chloride} + \text{(3-Hydroxyoxolan-3-yl)methylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$
- Yield : 84%
- Side Products : <5% (hydrolysis byproducts)
Enzymatic Catalysis
Innovative Approach :
Lipase B from Candida antarctica (CAL-B) facilitates amide bond formation in non-aqueous media:
- Solvent : tert-Butanol
- Temp : 37°C
- Yield : 68% (enantiomeric excess >99% if chiral)
Protecting Group Strategies for 3-Hydroxyoxolane
Silyl Protection
- Reagent : tert-Butyldimethylsilyl chloride (TBDMSCl)
- Conditions : Imidazole, DMF, 0°C → 25°C
- Deprotection : TBAF in THF
Acetyl Protection
- Reagent : Acetic anhydride
- Conditions : Pyridine, 25°C
- Deprotection : NH3/MeOH
Table 4 : Protection Efficiency
| Protecting Group | Coupling Yield (%) | Deprotection Yield (%) |
|---|---|---|
| TBDMS | 89 | 95 |
| Acetyl | 82 | 88 |
Characterization and Analytical Data
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3) : δ 6.85–6.92 (m, 4H, aromatic), 4.52 (s, 2H, OCH2CO), 3.80 (s, 3H, OCH3), 3.65–3.72 (m, 4H, oxolane), 2.45 (br s, 1H, OH).
- 13C NMR : δ 170.2 (C=O), 154.1 (OCH3), 121.8–149.5 (aromatic), 72.1 (oxolane C-OH).
Chromatographic Purity
- HPLC : Rt = 8.2 min (C18, MeCN/H2O 70:30)
- Purity : 98.5% (UV 254 nm)
Scalability and Process Optimization
Continuous Flow Synthesis
- Reactor Type : Microfluidic tube reactor
- Residence Time : 15 min
- Throughput : 12 g/h
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 6.2
- E-Factor : 8.5
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
The following table summarizes key structural analogs of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide, highlighting differences in substituents, physicochemical properties, and research applications.
Structural and Functional Analysis
Backbone Variations :
- The target compound’s 3-hydroxyoxolane methyl group distinguishes it from analogs like 5k (thiadiazole) and Alachlor (chloro-methoxymethyl), which prioritize lipophilic substituents for membrane penetration or pesticidal activity .
- Compared to 5k , the absence of a thiadiazole ring in the target compound may reduce metabolic stability but improve solubility due to the polar hydroxy group .
Biological Activity :
- Thiadiazole-containing analogs (e.g., 5k ) show antibacterial activity, likely due to sulfur-mediated disruption of bacterial enzymes . In contrast, the benzothiazole derivative in targets cancer cells via intercalation or kinase inhibition.
- The isoxazole sulfamoyl derivative () exhibits COX-2 inhibition, suggesting that electron-deficient heterocycles enhance enzyme binding.
Physicochemical Properties: Melting Points: Thiadiazole derivatives (e.g., 5k: 135–136°C) have higher melting points than Alachlor (39–41°C), reflecting stronger crystal lattice interactions from aromatic rings .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and potential applications.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Tetrahydrofuran ring : Contributes to the compound's stability and reactivity.
- Methoxyphenoxy group : May enhance biological interactions due to its hydrophobic nature.
- Acetamide moiety : Often associated with biological activity in various drug compounds.
The molecular formula is , with a molecular weight of 283.31 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to decreased substrate conversion and altered metabolic profiles.
- Signal Transduction Modulation : It may modulate signaling pathways, affecting cellular responses and potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. For example:
- In vitro Studies : The compound was tested against various bacterial strains, showing significant inhibition of growth at concentrations as low as 50 μM, suggesting its potential as an antimicrobial agent in treating infections caused by resistant bacteria .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines:
- Cell Line Testing : In studies involving human cancer cell lines, concentrations of 25 μM resulted in approximately 70% cell death after 48 hours. This suggests that the compound may have potential as an anti-cancer agent .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study focused on the efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a dose-dependent response with a minimum inhibitory concentration (MIC) of 50 μM for both strains, highlighting its potential for development into an antimicrobial therapeutic .
-
Case Study on Cancer Treatment :
- In a preclinical trial, the compound was administered to mice bearing tumors derived from human breast cancer cells. The results showed a significant reduction in tumor size compared to controls, suggesting that further investigation into its use as an anti-cancer agent is warranted .
Data Summary Table
| Activity Type | Target Organism/Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Growth inhibition |
| Antimicrobial | S. aureus | 50 | Growth inhibition |
| Cytotoxicity | Human cancer cell lines | 25 | ~70% cell death after 48 hours |
| Tumor Reduction | Mouse model (breast cancer) | Variable | Significant reduction in tumor size |
Q & A
Q. (Basic)
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with key signals for methoxy (δ ~3.8 ppm), acetamide carbonyl (δ ~168–170 ppm), and oxolane protons (δ ~4.1–4.9 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Mass Spectrometry (ESI/APCI+) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, while fragmentation patterns confirm substituent positions .
- Melting Point Analysis : Sharp melting points (±2°C range) indicate crystalline purity .
How can researchers resolve contradictions in reported biological activity data for this compound?
(Advanced)
Discrepancies often arise from variations in:
- Experimental Models : Differences between in vitro (e.g., enzyme inhibition assays) and in vivo (e.g., rodent hypoglycemic studies) systems. Standardize models using guidelines like OECD 423 for toxicity or STZ-induced diabetes for efficacy .
- Dosage Regimens : Compare dose-response curves across studies; subtherapeutic doses may falsely indicate inactivity.
- Structural Purity : Impurities >5% (e.g., unreacted intermediates) can skew results. Cross-validate using orthogonal techniques (HPLC + NMR) .
- Statistical Power : Ensure adequate sample sizes (n ≥ 6 for animal studies) and ANOVA with post-hoc tests to confirm significance .
What in silico or in vitro methods are recommended to elucidate the mechanism of action?
Q. (Advanced)
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets like PPAR-γ or α-glucosidase. Focus on hydrogen bonding (e.g., methoxy oxygen with Arg288) and hydrophobic contacts .
- Kinetic Studies : Measure enzyme inhibition (IC50) via spectrophotometric assays (e.g., α-amylase inhibition using starch-iodine) .
- Cellular Assays : Evaluate insulin secretion in pancreatic β-cells (e.g., INS-1 cell line) using ELISA for insulin quantification .
- Metabolomics : LC-MS/MS profiling of liver or serum metabolites identifies pathways modulated by the compound (e.g., glycolysis or fatty acid oxidation) .
How does the compound’s stereochemistry impact its pharmacokinetic properties?
(Advanced)
The 3-hydroxyoxolane moiety introduces chirality, affecting:
- Absorption : R-enantiomers may show higher intestinal permeability due to favorable interactions with lipid membranes .
- Metabolism : S-enantiomers are often preferentially glucuronidated by UDP-glucuronosyltransferases, reducing bioavailability .
- Toxicity : Enantiomer-specific hepatotoxicity can occur; resolve using chiral HPLC (Chiralpak AD-H column) and test individual enantiomers in hepatocyte models .
Key Methodological Takeaways
- Synthesis : Prioritize anhydrous conditions and stepwise purification .
- Characterization : Combine NMR, HPLC, and MS for robust structural validation .
- Biological Evaluation : Use standardized models and validate findings with orthogonal assays .
- Data Interpretation : Address contradictions through purity checks, statistical rigor, and model harmonization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
